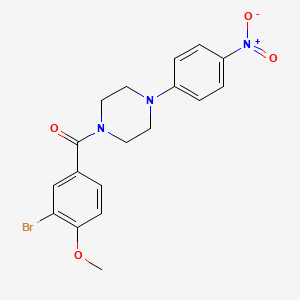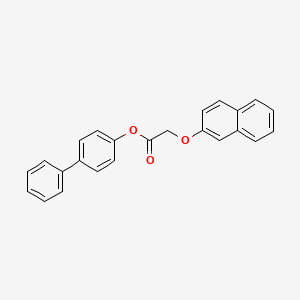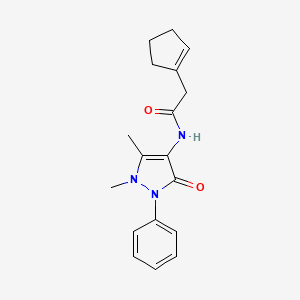![molecular formula C13H15ClN2O4 B4884719 N'-[2-(2-chlorophenoxy)acetyl]tetrahydro-2-furancarbohydrazide](/img/structure/B4884719.png)
N'-[2-(2-chlorophenoxy)acetyl]tetrahydro-2-furancarbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(2-chlorophenoxy)acetyl]tetrahydro-2-furancarbohydrazide, also known as CPTH2, is a chemical compound that has gained significant attention in scientific research due to its potential applications in cancer treatment. CPTH2 is a small molecule inhibitor that targets the histone acetyltransferase enzyme, which is involved in several cellular processes including gene expression and DNA repair.
Mechanism of Action
N'-[2-(2-chlorophenoxy)acetyl]tetrahydro-2-furancarbohydrazide inhibits the histone acetyltransferase enzyme by binding to its active site and preventing the transfer of acetyl groups to histone proteins. This leads to changes in gene expression and chromatin structure, which ultimately results in the inhibition of cancer cell growth and survival.
Biochemical and Physiological Effects:
N'-[2-(2-chlorophenoxy)acetyl]tetrahydro-2-furancarbohydrazide has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and induce cell cycle arrest. N'-[2-(2-chlorophenoxy)acetyl]tetrahydro-2-furancarbohydrazide has also been shown to decrease the expression of several oncogenes and increase the expression of tumor suppressor genes.
Advantages and Limitations for Lab Experiments
One of the main advantages of N'-[2-(2-chlorophenoxy)acetyl]tetrahydro-2-furancarbohydrazide is its specificity for the histone acetyltransferase enzyme. This makes it a useful tool for studying the role of this enzyme in cancer cell growth and survival. However, one limitation of N'-[2-(2-chlorophenoxy)acetyl]tetrahydro-2-furancarbohydrazide is its low solubility in water, which can make it difficult to use in certain experiments. Additionally, N'-[2-(2-chlorophenoxy)acetyl]tetrahydro-2-furancarbohydrazide has not yet been tested in clinical trials, so its potential as a cancer treatment is still being explored.
Future Directions
There are several future directions for the study of N'-[2-(2-chlorophenoxy)acetyl]tetrahydro-2-furancarbohydrazide. One area of interest is the development of more potent and selective inhibitors of the histone acetyltransferase enzyme. Additionally, the potential of N'-[2-(2-chlorophenoxy)acetyl]tetrahydro-2-furancarbohydrazide as a combination therapy with other cancer treatments is being explored. Finally, the role of N'-[2-(2-chlorophenoxy)acetyl]tetrahydro-2-furancarbohydrazide in other cellular processes beyond cancer cell growth and survival is an area of active research.
Synthesis Methods
The synthesis of N'-[2-(2-chlorophenoxy)acetyl]tetrahydro-2-furancarbohydrazide involves the reaction of 2-chlorophenol with acetic anhydride to form 2-(2-chlorophenoxy)acetic acid. This is then reacted with tetrahydrofuran-2-carbohydrazide in the presence of triethylamine to form N'-[2-(2-chlorophenoxy)acetyl]tetrahydro-2-furancarbohydrazide. The purity of the compound is confirmed using techniques such as NMR spectroscopy and mass spectrometry.
Scientific Research Applications
N'-[2-(2-chlorophenoxy)acetyl]tetrahydro-2-furancarbohydrazide has been extensively studied for its potential applications in cancer treatment. It has been shown to inhibit the growth of several cancer cell lines, including breast, lung, and colon cancer cells. N'-[2-(2-chlorophenoxy)acetyl]tetrahydro-2-furancarbohydrazide works by inhibiting the histone acetyltransferase enzyme, which is overexpressed in many cancer cells and is involved in promoting cancer cell growth and survival.
properties
IUPAC Name |
N'-[2-(2-chlorophenoxy)acetyl]oxolane-2-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O4/c14-9-4-1-2-5-10(9)20-8-12(17)15-16-13(18)11-6-3-7-19-11/h1-2,4-5,11H,3,6-8H2,(H,15,17)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APBJXYXKOLBZPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=O)NNC(=O)COC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[2-(2-chlorophenoxy)acetyl]tetrahydro-2-furancarbohydrazide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2-dimethyl-N-{1-[1-(4-oxo-4-phenylbutanoyl)-4-piperidinyl]-1H-pyrazol-5-yl}propanamide](/img/structure/B4884649.png)
![3-(4-nitrophenyl)-1-phenylbenzo[f]quinoline](/img/structure/B4884653.png)

![N-(2-bromo-4,6-difluorophenyl)-2-{[4-(trifluoromethyl)-5,6-dihydrobenzo[h]quinazolin-2-yl]thio}acetamide](/img/structure/B4884662.png)

![7,8-dimethyl-2-{[5-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)-2-furyl]methylene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4884687.png)
![methyl 1,2-dimethyl-4-[4-(methylthio)benzylidene]-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B4884689.png)
![1,5-dichloro-2-{2-[2-(4-ethoxyphenoxy)ethoxy]ethoxy}-3-methylbenzene](/img/structure/B4884694.png)
![N-{1-[benzyl(methyl)amino]-2,2,2-trichloroethyl}benzamide](/img/structure/B4884703.png)
![1,1'-oxybis{4-[(4-chlorophenyl)sulfonyl]benzene}](/img/structure/B4884709.png)
![1-[9-allyl-2-(4-methoxyphenyl)-9H-imidazo[1,2-a]benzimidazol-3-yl]-1-propanone hydrochloride](/img/structure/B4884715.png)
![2-amino-4-(2,4-dichlorophenyl)-4H-pyrano[3,2-h]quinoline-3-carbonitrile](/img/structure/B4884720.png)
